

A Head-to-Head Comparison of Commercial Human MCP-1 ELISA Kits

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Compound of Interest

Compound Name: HUMAN MCP-1

Cat. No.: B1179252

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For researchers, scientists, and drug development professionals, the accurate quantification of human Monocyte Chemoattractant Protein-1 (MCP-1, also known as CCL2) is crucial for a wide range of applications, from basic research in immunology and inflammation to clinical trial biomarker monitoring. The enzyme-linked immunosorbent assay (ELISA) remains a staple for this purpose, offering a balance of sensitivity, throughput, and cost-effectiveness. However, the market is saturated with a multitude of commercial ELISA kits, each with its own performance characteristics. This guide provides an objective, data-driven comparison of several commercially available **human MCP-1** ELISA kits to aid in the selection of the most appropriate kit for your research needs.

Performance Data Summary

The following table summarizes the key performance characteristics of **human MCP-1** ELISA kits from various manufacturers. The data presented is based on information provided by the respective manufacturers and should be considered in the context of their internal validation protocols.

Manufacturer	Kit Name	Catalog Number	Sensitivity (pg/mL)	Assay Range (pg/mL)	Intra-assay CV (%)	Inter-assay CV (%)
Thermo Fisher Scientific (Invitrogen)	Human MCP-1 ELISA Kit	BMS281	2.3[1]	15.6 - 1,000[1]	4.7[1]	8.7[1]
R&D Systems (Bio-Techne)	Human CCL2/MCP-1 Quantikine ELISA Kit	DCP00	10[2]	31.2 - 2,000[2]	Not specified	Not specified
BosterBio	Human MCP-1 / CCL2 ELISA Kit PicoKine®	EK0441	< 1[3][4]	15.6 - 1,000[4]	Not specified	Not specified
Abcam	Human MCP-1 ELISA Kit (SimpleStep)	ab179886	≤ 1.26[5]	4.7 - 300[5]	Not specified	Not specified
Proteintech	Human MCP-1 ELISA Kit	KE00277	2.2[6]	7.8 - 500[6]	7.7 - 9.5[6]	6.3 - 9.1[6]
Elabscience	Human MCP-1 ELISA Kit	E-EL-H6005	37.5[7][8][9]	62.5 - 4,000[7][8][9]	< 10[7][9]	< 10[7][9]

Disclaimer: The data in this table is compiled from the manufacturers' product datasheets. Performance may vary under different experimental conditions and with different sample types. Independent validation is recommended.

Experimental Protocols

To ensure a standardized understanding of how performance characteristics are determined, the following are detailed methodologies for key validation experiments.

Determination of Sensitivity (Lower Limit of Detection, LLOD)

The sensitivity or Lower Limit of Detection (LLOD) is the lowest concentration of **human MCP-1** that can be distinguished from the background noise with a certain level of confidence.

- **Reagent Preparation:** Prepare all reagents, including wash buffer, substrate solution, and stop solution, according to the kit manufacturer's instructions.
- **Zero Standard Preparation:** Prepare a minimum of 20 replicates of the zero standard (blank), which typically consists of the sample diluent provided in the kit.
- **Assay Procedure:** Add the zero standard replicates to the wells of the microplate. Follow the standard ELISA protocol for the addition of detection antibody, enzyme conjugate, substrate, and stop solution.
- **Data Acquisition:** Measure the optical density (OD) of each well at the appropriate wavelength (e.g., 450 nm with a reference wavelength of 550 nm).
- **Calculation:** Calculate the mean and standard deviation (SD) of the OD values for the zero standard replicates. The LLOD is then calculated as the mean OD of the blank plus 2 or 3 standard deviations, interpolated as a concentration from the standard curve.

Determination of Precision (Intra- and Inter-Assay Coefficient of Variation)

Precision refers to the reproducibility of the assay. It is typically expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean, expressed as a percentage.

Intra-Assay Precision:

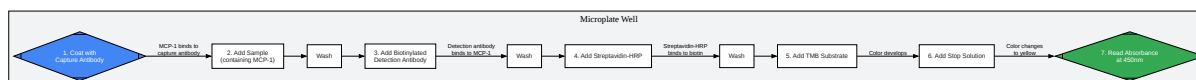
- **Sample Preparation:** Prepare three samples with known concentrations of **human MCP-1**: one low, one medium, and one high, within the assay's dynamic range.
- **Assay Procedure:** On a single ELISA plate, run at least 20 replicates of each of the three samples.
- **Data Analysis:** Calculate the mean, standard deviation, and CV (%) for the measured concentrations of each sample. The CV should ideally be less than 10%.

Inter-Assay Precision:

- **Sample Preparation:** Use the same three samples with low, medium, and high concentrations of **human MCP-1**.
- **Assay Procedure:** Run the three samples in duplicate on at least three different ELISA plates, ideally on different days and by different operators.
- **Data Analysis:** Calculate the mean, standard deviation, and CV (%) for the measured concentrations of each sample across all plates. The inter-assay CV should ideally be less than 15%.

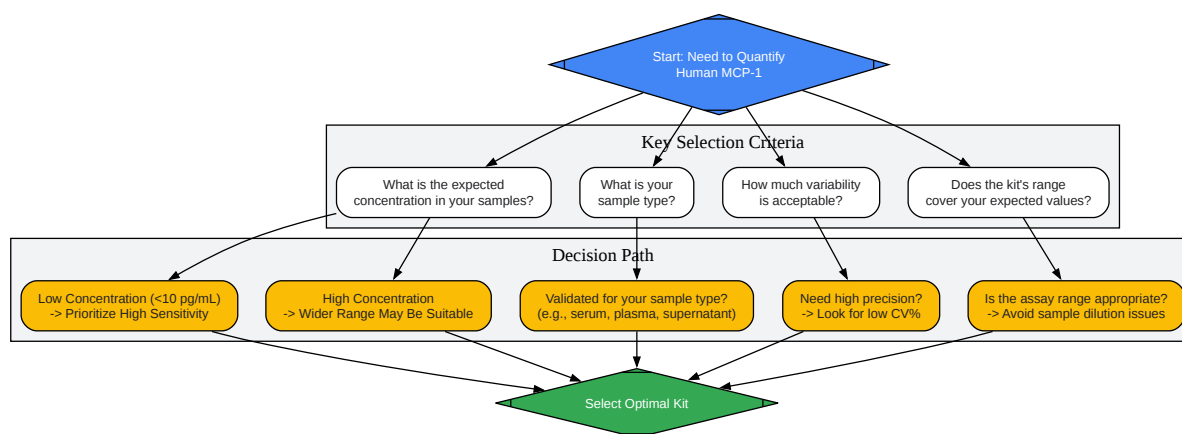
Visualizing the Workflow and Selection Process

To further clarify the experimental process and aid in decision-making, the following diagrams illustrate the sandwich ELISA workflow and a logical approach to kit selection.



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Caption: A typical workflow for a sandwich ELISA to detect **human MCP-1**.



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Caption: A logical diagram outlining the key factors for selecting a **human MCP-1** ELISA kit.

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